methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate
Description
Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a synthetic small molecule featuring a methyl benzoate core linked via a butanamido group to a 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety. This compound is structurally characterized by its heterocyclic benzotriazinone ring, which is known to confer pharmacological activity, particularly as a modulator of G-protein-coupled receptor 139 (GPR139) .
Properties
IUPAC Name |
methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZXWDDPGCMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate typically involves multiple steps, starting with the preparation of the benzotriazinone core. One common method involves the reaction of 4-aminobenzoic acid with butanoyl chloride to form 4-(butanoylamino)benzoic acid. This intermediate is then reacted with 4-oxo-1,2,3-benzotriazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazinone or benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.
Mechanism of Action
The mechanism by which methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate exerts its effects involves interactions with specific molecular targets. The benzotriazinone moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several classes of molecules, including quinoline derivatives, pyridazine/isoxazole-containing esters, and other benzotriazine-based analogs. Below is a detailed analysis:
Quinoline-Piperazine Derivatives (C1–C7 Series)
describes a series of methyl benzoate derivatives (C1–C7) with a quinoline-4-carbonyl-piperazine linker. Key differences include:
- Core Heterocycle: The target compound uses a benzotriazinone ring, whereas C1–C7 feature a quinoline ring.
- Linker: The butanamido group in the target compound contrasts with the piperazine linker in C1–C6.
- Substituents: C1–C7 vary at the quinoline’s 2-position (e.g., bromo, chloro, methoxy), which modulate steric and electronic properties. The target compound lacks such substituents but includes the benzotriazinone’s oxo group for hydrogen-bonding interactions .
Table 1: Structural and Functional Comparison with Quinoline Derivatives
Pyridazine/Isoxazole-Containing Esters (I-6230, I-6232, etc.)
lists ethyl benzoate derivatives (e.g., I-6230, I-6373) with phenethylamino/thio/ethoxy linkers and pyridazine or isoxazole substituents. Key distinctions:
- Ester Group : The target uses a methyl ester, while I-series compounds use ethyl esters. Methyl esters may exhibit faster metabolic hydrolysis, affecting bioavailability.
- Heterocyclic Moieties: Pyridazines/isoxazoles are nitrogen- or oxygen-rich, contrasting with the benzotriazinone’s oxo-triazine system. These differences influence solubility and target engagement .
Benzotriazine Analogs in Patent Literature
highlights 4-oxo-3,4-dihydro-1,2,3-benzotriazines as GPR139 modulators. While the exact biological data for the target compound are undisclosed, its structural similarity to patented molecules suggests shared activity. Derivatives with varied linkers (e.g., alkyl vs. aryl) in patents may exhibit differences in potency or pharmacokinetics .
Biological Activity
Methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has a complex structure that incorporates a benzotriazine moiety known for its diverse biological properties. The molecular formula is , and it features both hydrophilic and hydrophobic characteristics, which influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazine derivatives with various amides and esters. A notable method includes the condensation of 4-oxo-3,4-dihydro-benzotriazine with methyl 4-amino benzoate under controlled conditions to yield the final product. This method emphasizes the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Research indicates that benzotriazine derivatives exhibit significant antitumor activity. A study by Ghodsi Ziarani et al. (2019) highlights that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 10.0 | DNA damage response |
Antimicrobial Activity
In addition to antitumor effects, this compound shows promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mode of action appears to disrupt bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A recent in vivo study evaluated the antitumor efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, confirming its potential as an effective anticancer agent.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on animal models showed no acute toxicity at therapeutic doses. Long-term studies indicated that administration did not result in significant organ damage or adverse effects on body weight or behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
